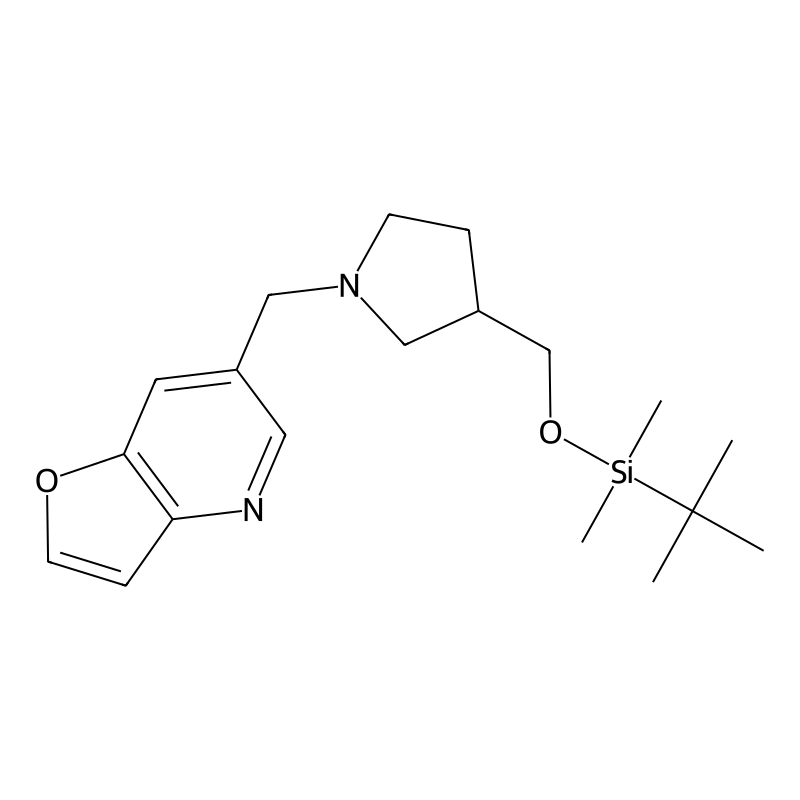

6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound 6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine is a complex organic molecule that features a furo[3,2-b]pyridine core. This core consists of a fused furan and pyridine ring, which contributes to its unique chemical properties and biological activities. The presence of the tert-butyldimethylsilyloxy group adds steric bulk and can influence the molecule's reactivity and solubility.

Furo[3,2-b]pyridine derivatives have been noted for their potential applications in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors. The incorporation of the pyrrolidinyl moiety further enhances the compound's pharmacological potential by providing additional sites for interaction with biological macromolecules.

As information on this specific compound is limited, it's important to handle any unknown compound with caution. Furo[3,2-b]pyridines can exhibit a variety of properties depending on the substituents. Some derivatives may show irritant or toxic effects []. Standard laboratory safety practices should always be followed when handling unknown compounds.

The chemical reactivity of 6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine is primarily influenced by the functional groups present in its structure. Key reactions may include:

- Nucleophilic substitutions: The furo[3,2-b]pyridine ring can undergo nucleophilic attack at electrophilic centers.

- Oxidation and reduction: The presence of heteroatoms allows for various oxidation states, enabling redox reactions.

- Coupling reactions: The compound can participate in cross-coupling reactions, which are valuable in synthesizing more complex molecules.

These reactions can be facilitated by catalysts or specific reaction conditions, enhancing the molecule's utility in synthetic organic chemistry.

Furo[3,2-b]pyridine derivatives have shown significant biological activities, including:

- Anticancer properties: Some derivatives act as inhibitors of key kinases involved in cancer progression.

- Antimicrobial effects: These compounds have demonstrated activity against various bacterial and fungal strains.

- Neurological effects: Certain furo[3,2-b]pyridine derivatives interact with nicotinic acetylcholine receptors, potentially influencing neurological pathways.

The biological profile of 6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine suggests it could serve as a lead compound for further drug development targeting these areas.

The synthesis of 6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine typically involves several steps:

- Formation of the furo[3,2-b]pyridine scaffold: This can be achieved through cyclization reactions involving furan and pyridine derivatives.

- Introduction of the pyrrolidinyl group: A suitable pyrrolidine derivative can be reacted with the furo[3,2-b]pyridine intermediate using nucleophilic substitution or coupling methods.

- Protection of functional groups: The tert-butyldimethylsilyloxy group is introduced to protect hydroxyl functionalities during subsequent reactions.

These methods allow for the efficient construction of complex molecular architectures.

The applications of 6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine extend into various fields:

- Pharmaceutical development: As a potential drug candidate for treating cancer or neurological disorders.

- Chemical biology: Serving as a tool compound to study specific biological pathways or enzyme functions.

- Material science: Its unique structure may lend itself to use in developing new materials with specific electronic or optical properties.

Interaction studies involving 6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine focus on its binding affinity to target proteins or receptors. Techniques such as:

- Surface plasmon resonance

- Isothermal titration calorimetry

can be employed to quantify interactions and elucidate binding mechanisms. Understanding these interactions is crucial for optimizing the compound's efficacy and selectivity as a therapeutic agent.

Similar Compounds

Several compounds share structural similarities with 6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine, including:

- Furo[3,2-b]pyridine derivatives - Basic structural analogs that may exhibit similar biological activities.

- Pyrrolidinyl compounds - Molecules incorporating pyrrolidine rings that may enhance pharmacological profiles.

- Other heterocyclic compounds - Such as indoles or benzofurans that also display diverse biological activities.

Comparison TableCompound Name Structure Biological Activity Unique Features Furo[3,2-b]pyridine Structure Anticancer Basic scaffold Pyrrolidinyl derivative Structure Neuroactive Enhanced CNS penetration Indole derivative Structure Antimicrobial Diverse mechanisms

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Furo[3,2-b]pyridine | Structure | Anticancer | Basic scaffold |

| Pyrrolidinyl derivative | Structure | Neuroactive | Enhanced CNS penetration |

| Indole derivative | Structure | Antimicrobial | Diverse mechanisms |

This comparison highlights how the unique combination of functional groups in **6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine may offer distinct advantages over similar compounds in terms of target specificity and therapeutic potential.